Mildronate - 76144-81-5

Mildronate

Catalog Number: EVT-274650
CAS Number: 76144-81-5
Molecular Formula: C6H14N2O2
Molecular Weight: 146.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Mildronate, also known as 3-(2,2,2-trimethylhydrazinium) propionate dihydrate, is a synthetic compound developed at the Latvian Institute of Organic Synthesis . Mildronate was initially designed as an inhibitor of carnitine biosynthesis . This structural analog of γ-butyrobetaine acts by inhibiting γ-butyrobetaine hydroxylase, a key enzyme in the biosynthesis of carnitine .

L-Carnitine

Compound Description: L-Carnitine is a quaternary ammonium compound biosynthesized from the amino acids lysine and methionine. It plays a crucial role in fatty acid metabolism by facilitating the transport of long-chain fatty acids across the mitochondrial membrane for β-oxidation, a process that generates energy for the cell [, , , , , ].

Relevance: Mildronate, a structural analog of γ-butyrobetaine (a precursor of L-carnitine), inhibits L-carnitine biosynthesis by targeting γ-butyrobetaine hydroxylase, the enzyme responsible for converting γ-butyrobetaine to L-carnitine [, , ]. This inhibition leads to decreased L-carnitine levels and a shift in cellular energy metabolism from fatty acid oxidation to glucose oxidation, which is considered to be beneficial in conditions of ischemia [, , , ]. The competitive relationship between Mildronate and L-carnitine for transport via the carnitine transporter SLC22A5 has been identified as a key aspect of Mildronate's mechanism of action [].

γ-Butyrobetaine

Compound Description: γ-Butyrobetaine (GBB) is a precursor of L-carnitine in the biosynthetic pathway and is converted to L-carnitine by the enzyme γ-butyrobetaine hydroxylase [, , ].

Relevance: Mildronate inhibits γ-butyrobetaine hydroxylase, leading to an increase in GBB concentrations [, , ]. While Mildronate decreases L-carnitine levels, it elevates GBB, which has been suggested to contribute to Mildronate's cardioprotective effects []. GBB has also been reported to stimulate sexual activity and potency in mammals []. A pharmaceutical composition containing both Mildronate and γ-butyrobetaine has demonstrated synergistic effects in treating cardiovascular diseases [, ].

Acetyl-coenzyme A (Acetyl-CoA)

Compound Description: Acetyl-CoA is a crucial molecule in various metabolic pathways, including fatty acid oxidation and the citric acid cycle []. It serves as a carrier of acetyl groups, which are essential for energy production within cells.

Relevance: Mildronate indirectly affects acetyl-CoA levels by inhibiting carnitine acetyltransferase (CrAT) []. CrAT catalyzes the reversible transfer of acetyl groups between acetyl-CoA and L-carnitine, regulating the cellular pool of CoA and the availability of activated acetyl groups []. Mildronate's inhibition of CrAT contributes to its regulatory effect on cellular energy metabolism pathways [].

Palmitoyl-coenzyme A (Palmitoyl-CoA)

Compound Description: Palmitoyl-CoA is a long-chain fatty acyl-CoA that serves as a substrate for carnitine palmitoyltransferase I (CPT I), the enzyme responsible for transporting fatty acids into the mitochondria for β-oxidation [, , ].

Relevance: Mildronate's inhibition of CPT I [, ] leads to a decrease in the utilization of palmitoyl-CoA for energy production, thus shifting the metabolic balance toward glucose oxidation. This effect has been linked to the cardioprotective properties of Mildronate, particularly its ability to reduce infarct size [].

Palmitoylcarnitine

Compound Description: Palmitoylcarnitine is a fatty acyl-carnitine ester formed from the conjugation of palmitoyl-CoA and L-carnitine. It serves as a substrate for CPT II, the enzyme that facilitates the entry of long-chain fatty acids into the mitochondrial matrix for β-oxidation [].

Relevance: While Mildronate inhibits CPT I-dependent respiration on palmitoyl-CoA, it has no effect on CPT I-independent respiration on palmitoylcarnitine [], suggesting that Mildronate's effects on fatty acid metabolism are specific to the CPT I-mediated transport pathway.

Succinate

Relevance: The study comparing Mildronate and sodium pivalate found that Mildronate, unlike sodium pivalate, did not affect succinate-supported respiration []. This finding further emphasizes the targeted nature of Mildronate's action on energy metabolism, primarily affecting CPT I-dependent fatty acid oxidation without compromising other vital pathways like the citric acid cycle.

Synthesis Analysis

The synthesis of Mildronate involves several key steps, typically starting with the reaction of specific precursors. One notable method includes:

  1. Reaction of Precursors: A mixture of a compound I and a compound II is reacted in toluene at approximately 60°C for about 2.5 hours. The extent of the reaction is monitored using thin-layer chromatography (TLC) to ensure completion.
  2. Hydrogenolysis: The resulting intermediate (compound III) undergoes hydrogenolysis in ethanol with a palladium catalyst. This step typically lasts around 5 hours and is also monitored via TLC.
  3. Final Isolation: After the reaction is complete, the catalyst is removed, and the product is isolated through evaporation and filtration, yielding Mildronate with high purity and yield rates .
Molecular Structure Analysis

Mildronate's molecular structure can be represented as follows:

  • Chemical Formula: C6_6H15_15N2_2O2_2
  • Molecular Weight: 147.20 g/mol

The structure features a hydrazinium group attached to a propionate moiety, which plays a crucial role in its biological activity. The presence of the trimethylhydrazinium group contributes to its solubility and interaction with biological membranes .

Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are often employed to confirm the structure and purity of Mildronate during synthesis.

Chemical Reactions Analysis

Mildronate participates in various chemical reactions primarily related to its pharmacological activity:

  1. Inhibition of Fatty Acid Metabolism: By inhibiting carnitine biosynthesis, Mildronate effectively reduces fatty acid oxidation in ischemic tissues, thus decreasing oxygen consumption during metabolic processes.
  2. Nitric Oxide Production: Research suggests that Mildronate may stimulate nitric oxide production in vascular endothelial cells, enhancing blood flow and improving cerebral circulation .
  3. Electrochemical Reactions: Studies have shown that Mildronate can influence the catalytic activity of cytochrome P450 enzymes, which are crucial for drug metabolism .

These reactions underscore Mildronate's multifaceted role in both metabolic regulation and therapeutic applications.

Mechanism of Action

Mildronate's mechanism of action involves several pathways:

These mechanisms highlight Mildronate's potential benefits in treating both cardiac and neurological conditions.

Physical and Chemical Properties Analysis

Mildronate exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Highly soluble in water and ethanol, facilitating easy administration.
  • Melting Point: Approximately 150°C.
  • pH Stability: Stable within a pH range of 4-7.

These properties contribute to its effectiveness as a therapeutic agent while also influencing its formulation for clinical use .

Applications

Mildronate has a range of scientific applications:

Pharmacological Mechanisms of Mildronate in Metabolic Modulation

Inhibition of γ-Butyrobetaine Hydroxylase (BBOX) and Carnitine Biosynthesis Suppression

Mildronate (meldonium) exerts its primary metabolic effects through potent inhibition of γ-butyrobetaine hydroxylase (BBOX), the enzyme catalyzing the final step of carnitine biosynthesis. Biochemical studies confirm that meldonium acts as a competitive substrate for BBOX, binding to its active site with an IC₅₀ of 62 μM [6] [10]. Structural analyses reveal that meldonium mimics γ-butyrobetaine (GBB), the native substrate, but contains an amino group substitution at the C-4 position that prevents hydroxylation [5] [10]. This binding induces unusual conformational changes in BBOX, leading to the production of malonic acid semialdehyde and formaldehyde instead of carnitine [10] [13].

Prolonged administration (28 days) in rat models demonstrates a 7-fold increase in cardiac GBB concentration and a corresponding 40-60% decrease in tissue carnitine levels [2] [7]. The suppression of carnitine biosynthesis fundamentally alters cellular energy management, as carnitine is essential for mitochondrial import of long-chain fatty acids. This carnitine-lowering effect establishes the foundation for mildronate’s cardiometabolic activity [1] [7].

Table 1: Effects of Mildronate on Carnitine Pathway Metabolites

MetaboliteChange vs. BaselineTissueStudy Duration
γ-Butyrobetaine (GBB)↑ 7-foldHeart (rat)28 days
L-Carnitine↓ 40-60%Heart (rat)28 days
Long-chain acylcarnitines↓ 30-50%Plasma (human)Chronic dosing
TMAO↓ 35% (urinary excretion)Plasma (human)7 days

Data compiled from [2] [3] [7]

Competitive Antagonism of Organic Cation Transporter 2 (OCTN2)

Beyond enzymatic inhibition, mildronate competitively antagonizes the carnitine/organic cation transporter type 2 (OCTN2), a high-affinity sodium-dependent transporter responsible for cellular carnitine uptake. Meldonium exhibits a Kd of 0.5 μM for OCTN2, exceeding the affinity of carnitine (Kd ~10.8 μM) and GBB [3] [9]. This potent blockade reduces carnitine influx into cardiomyocytes and skeletal muscle by >70%, as confirmed by radiolabeled uptake assays [3] [7].

The transporter inhibition has dual consequences:

  • Tissue carnitine depletion: Directly reduces substrate availability for mitochondrial β-oxidation
  • Extended pharmacokinetics: Creates a reservoir of meldonium in muscle tissues, prolonging its elimination half-life (>100 hours in humans). Competition studies demonstrate that exogenous carnitine or GBB administration accelerates meldonium clearance by displacing it from OCTN2 [3] [9].

Table 2: Binding Affinities of OCTN2 Substrates

CompoundKd (μM)Relative Affinity vs. Carnitine
Meldonium0.521.6-fold higher
γ-Butyrobetaine (GBB)2.15.1-fold higher
L-Carnitine10.8Reference

Data from competitive binding assays [3] [9]

Shift from Fatty Acid β-Oxidation to Glycolysis Under Hypoxic Conditions

The combined suppression of carnitine biosynthesis and transport redirects cellular energy metabolism from fatty acid oxidation (FAO) toward glucose utilization. Under normoxia, cardiomyocytes derive >70% of ATP from FAO, but mildronate treatment reverses this preference:

  • FAO suppression: Depleted carnitine pools reduce mitochondrial import of long-chain fatty acids, decreasing palmitate oxidation by 40-50% in ischemic rat hearts [1] [7]
  • Glycolytic activation: Increases glucose uptake by 1.9-fold and upregulates hexokinase expression, enhancing glycolytic flux [7] [19]

This metabolic shift is particularly advantageous under hypoxia or ischemia. By reducing oxygen consumption per ATP generated (glucose oxidation requires 12% less O2 than FAO), mildronate preserves mitochondrial integrity during oxygen deprivation. Additionally, it prevents accumulation of cytotoxic long-chain acyl-CoA and acylcarnitines, which are implicated in mitochondrial uncoupling and insulin resistance [1] [7] [19].

Regulation of Platelet-Type Phosphofructokinase (PFKP)-Mediated Glycolysis

Recent proteomic studies identify platelet-type phosphofructokinase (PFKP), a rate-limiting glycolytic enzyme, as a direct target of mildronate. Molecular docking and pull-down assays confirm meldonium binds PFKP at an allosteric site, increasing its activity by 35-40% [4]. This interaction has two critical downstream effects:

  • Enhanced glycolytic output: Elevated PFKP activity accelerates fructose-6-phosphate conversion to fructose-1,6-bisphosphate, increasing pyruvate production by 2.1-fold in hypoxic alveolar cells [4]
  • Oxidative stress mitigation: The glycolytic surge activates nuclear factor erythroid 2-related factor 2 (Nrf2), which translocates to the nucleus and upregulates antioxidant genes (e.g., heme oxygenase-1). This reduces hypoxia-induced ROS by 60% and preserves mitochondrial membrane potential [4] [7]

In lung injury models, this PFKP-Nrf2 axis ameliorates hypoxia-induced ATP depletion by 75% and reduces histological damage scores by 50%, confirming the mechanism’s physiological relevance beyond cardiac tissue [4].

Table 3: Mildronate's Effects on Key Glycolytic Parameters in Hypoxia

ParameterChange vs. Untreated HypoxiaBiological Consequence
PFKP activity↑ 35-40%Increased glycolytic flux
Pyruvate production↑ 2.1-foldEnhanced substrate for oxidative phosphorylation
Mitochondrial ROS↓ 60%Reduced oxidative damage
Intracellular ATP↑ 75%Improved cellular energy status

Data from hypoxia models in murine lung and heart tissue [4] [7]

Properties

CAS Number

76144-81-5

Product Name

Mildronate

IUPAC Name

3-[(trimethylazaniumyl)amino]propanoate

Molecular Formula

C6H14N2O2

Molecular Weight

146.19 g/mol

InChI

InChI=1S/C6H14N2O2/c1-8(2,3)7-5-4-6(9)10/h7H,4-5H2,1-3H3

InChI Key

PVBQYTCFVWZSJK-UHFFFAOYSA-N

SMILES

C[N+](C)(C)NCCC(=O)[O-]

Solubility

Soluble in DMSO

Synonyms

3-(2,2,2-trimethylhydrazine)propionate
3-(2,2,2-trimethylhydrazinium)propionate
3-TMHP
meldonium
MET-88
mildronat
mildronate
mindronate
N-trimethylhydrazine-3-propionate
Q-4224-IOS
Quaterin
trimethylhydraziniumpropionate
Vasonat

Canonical SMILES

C[N+](C)(C)NCCC(=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.